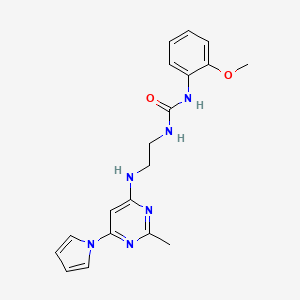

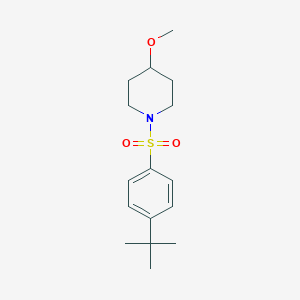

1-(2-methoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-methoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex molecule that may be related to various pharmacological activities. While the exact compound is not directly described in the provided papers, similar compounds with urea linkages and substituted phenyl groups have been synthesized and evaluated for their biological activities, such as acetylcholinesterase inhibition and antitumor properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of urea linkages between an aryl or thioaryl group and an aminoethyl chain. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, and ESI-MS, as well as single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined, revealing its crystallization in the monoclinic space group and providing detailed measurements of its lattice parameters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include carbonylation reactions and substitution reactions. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction with triphosgene and a subsequent substitution reaction with 4-methoxyaniline . Additionally, the kinetics and mechanism of transformation reactions of related compounds have been studied, providing insights into the catalytic processes and rate-limiting steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and the functional groups present. The antitumor activity of these compounds has been analyzed using assays like the MTT assay, and their interactions with biological targets have been studied through docking studies . The kinetic studies of related compounds provide information on their reactivity and the influence of pH on their transformation reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of related compounds often involves the catalytic action of strong acidic ion-exchange membranes, leading to high yields under optimized conditions, demonstrating the efficiency of specific synthetic routes for pyrimidinone derivatives (Ni Shu-jing, 2004).

- Investigations into the degradation of chlorimuron-ethyl, a herbicide with a structure containing pyrimidinyl and urea components, by Aspergillus niger highlight the role of microbial transformation in the environmental fate of such compounds (Seema B. Sharma et al., 2012).

Biological Activities and Applications

- Research on tetrahydropyrimidine derivatives explores their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, indicating the medical and pharmacological relevance of pyrimidine-based compounds (A. Sujayev et al., 2016).

- Studies on urea and thiourea derivatives of pyrimidine for their neuroprotective properties and potential antiparkinsonian activity showcase the therapeutic possibilities of such molecules (F. Azam et al., 2009).

Environmental Impact and Degradation

- The environmental degradation of sulfonylurea herbicides, including those with pyrimidine structures, indicates that these compounds generally have low impact on soil microbial activities at concentrations used in agriculture, emphasizing the importance of understanding the environmental fate of chemical substances (G. Dinelli et al., 1998).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-14-22-17(13-18(23-14)25-11-5-6-12-25)20-9-10-21-19(26)24-15-7-3-4-8-16(15)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,20,22,23)(H2,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIIFIUGOMDUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3017677.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)

![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)

![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)

![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)